7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene
Description
Historical Context in Polycyclic Aromatic Hydrocarbon Research
The study of polycyclic aromatic hydrocarbons traces back several decades, with benzo(a)pyrene first isolated from coal tar and identified as a potent chemical carcinogen fifty years ago. This landmark discovery set the foundation for extensive research into PAH toxicology and metabolism. The identification of this compound as a metabolite emerged from systematic investigations into how the body processes these environmental contaminants and the mechanisms through which they induce cancer.
In the 1970s, a significant advancement occurred when researchers identified mutagenic metabolites of benzo(a)pyrene in mammalian systems. A pivotal 1973 study published in the Proceedings of the National Academy of Sciences demonstrated that 7α,8β-dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene, a precursor to this compound, exhibited exceptional mutagenicity compared to other metabolites. This discovery highlighted the importance of metabolic activation in PAH carcinogenesis and positioned tetrahydroxytetrahydrobenzo(a)pyrene as a crucial biomarker for this process.
Throughout subsequent decades, analytical techniques for detecting and quantifying this metabolite have continuously improved, enabling researchers to measure increasingly lower concentrations in environmental and biological samples. These advancements have facilitated more comprehensive studies of human exposure to benzo(a)pyrene and related PAHs, contributing to our understanding of environmental carcinogenesis and risk assessment strategies.
Nomenclature and Classification in Scientific Literature
The nomenclature surrounding this compound is complex, reflecting its structural intricacies and the evolution of chemical naming conventions. The compound is referenced in scientific literature under multiple synonyms, including:
- Benzo(a)pyrene tetrahydrotetrol
- BP-7,10-8,9-Tetrol
- Benzo(a)pyrene-tetrahydrotetraol
- Benzo(a)pyrene-7,8,9,10-tetraol
- 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene
The presence of four hydroxyl groups at positions 7, 8, 9, and 10 on the tetrahydrobenzo(a)pyrene structure creates multiple stereoisomers, each with specific designations indicating the spatial arrangement of these functional groups. Some prominent stereoisomeric forms include:
- (7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
- (7α,8β,9α,10α)-7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene
- (7α,8β,9β,10β)-7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene
These various nomenclature systems highlight the compound's structural complexity and stereochemical diversity, which can influence its biological activity and behavior in analytical systems. The precise identification of specific isomers is particularly important in metabolic studies and biomonitoring applications, as different stereoisomers may be formed through distinct metabolic pathways or exhibit varying levels of biological significance.
Significance in Environmental Toxicology Research
This compound holds substantial significance in environmental toxicology research due to its position as a stable endpoint metabolite in the biotransformation of benzo(a)pyrene, a widespread environmental contaminant classified as a known human carcinogen by multiple regulatory agencies. The compound serves as a valuable biomarker for exposure assessment and risk evaluation in both occupational and environmental settings where PAH exposure occurs.
The detection of this metabolite in biological samples provides evidence of both exposure to benzo(a)pyrene and activation of the diol-epoxide metabolic pathway, which is strongly associated with carcinogenic outcomes. This makes this compound particularly valuable for epidemiological studies examining cancer risks associated with PAH exposure from sources such as tobacco smoke, vehicle emissions, industrial processes, and contaminated foods.
Researchers have utilized this metabolite to assess exposure levels across diverse populations and settings. For instance, analytical methods developed for detecting tetrahydroxylated-benzo[a]pyrene isomers in DNA isolated from human white blood cells have demonstrated sufficient sensitivity to monitor environmental levels of exposure, with detection limits as low as 0.5 adducts per 10^8 nucleotides. These capabilities have enabled scientists to evaluate the relationship between environmental exposures, internal dose metrics, and adverse health outcomes, contributing to our understanding of dose-response relationships and individual susceptibility factors.
Position in Benzo(a)pyrene Metabolite Research Framework
Within the benzo(a)pyrene metabolite research framework, this compound occupies a critical position as an endpoint metabolite of the diol-epoxide pathway, one of three major metabolic routes through which benzo(a)pyrene undergoes biotransformation. This pathway begins with cytochrome P450-mediated oxidation of benzo(a)pyrene, followed by epoxide hydrolase action, subsequent oxidation, and finally hydrolysis to form the tetrahydrotetrol structure.
The significance of this metabolite stems from its relationship to highly reactive diol-epoxide intermediates, particularly benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which can form covalent adducts with DNA. These DNA adducts, if not repaired, can lead to mutations and potentially cancer initiation. The presence of this compound therefore indicates both exposure to benzo(a)pyrene and activation of a metabolic pathway associated with carcinogenesis.
Research has identified three predominant metabolic pathways for benzo(a)pyrene:
- The radical cation pathway (mediated by peroxidase or monooxygenase)
- The diol-epoxide pathway (mediated by cytochrome P450)
- The o-quinone pathway (mediated by aldo-keto reductase)
Each pathway produces signature metabolites, with this compound, specifically the isomer B[a]P-r-7,t-8,t-9,c-10-tetrahydrotetrol (B[a]P-tetrol-1), serving as the characteristic marker for the diol-epoxide pathway. Modern analytical techniques with isotope dilution methodologies have revealed that all three pathways contribute approximately equally to benzo(a)pyrene metabolism in certain human lung cell types, highlighting the complexity of PAH metabolism and the importance of comprehensive metabolite profiling.
Properties
IUPAC Name |
(7S,8R,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFVZAJQUSRMCC-VNTMZGSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@@H]([C@H]5O)O)O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210456 | |
| Record name | Benzo(a)pyrenetetrol II 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61490-67-3 | |
| Record name | Benzo[a]pyrenetetrol II 1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61490-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrenetetrol II 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061490673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrenetetrol II 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enzymatic Oxidation
BaP undergoes cytochrome P450 (CYP)-mediated oxidation, predominantly via CYP1A1 and CYP1B1 isoforms, to form reactive intermediates. The initial oxidation produces BaP-7,8-epoxide, which is subsequently hydrolyzed by microsomal epoxide hydrolase (mEH) to yield BaP-7,8-dihydrodiol. A second CYP-mediated oxidation step generates BaP-7,8-dihydrodiol-9,10-epoxide (BPDE), the proximate carcinogen.
Key Reaction Parameters:
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Enzyme System : Liver microsomes or recombinant CYP enzymes (e.g., CYP1A1 Supersomes®).
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Cofactors : NADPH (1–2 mM) for CYP activity.
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Temperature : 37°C, pH 7.4 (physiological conditions).
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Yield : BPDE formation typically achieves 40–60% conversion efficiency in vitro.
Hydrolysis of Diol Epoxides
BPDE undergoes pH-dependent hydrolysis to form THTBP. The reaction proceeds via acid-catalyzed carbocation intermediates or base-mediated mechanisms, depending on the environment.
| Condition | Mechanism | Major Product | Yield |
|---|---|---|---|
| pH < 6 | Carbocation-mediated hydrolysis | THTBP (7R,8S,9R,10S) | 70–80% |
| pH 8–11 | Concerted hydrolysis | THTBP (mixed isomers) | 50–60% |
| pH > 12 | Epoxide regeneration | BaP-quinones | <10% |
Chemical Synthesis Approaches
Chemical synthesis of THTBP enables large-scale production and stereochemical control. Two primary strategies are employed: direct epoxidation of BaP followed by hydrolysis, and stepwise functionalization of tetrahydrobenzo[a]pyrene precursors.
Epoxidation and Hydrolysis
BaP is treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane to form BaP-7,8-epoxide. Subsequent hydrolysis using aqueous sulfuric acid (0.1 M) yields BaP-7,8-dihydrodiol, which is further epoxidized with mCPBA to generate BPDE. Final hydrolysis under acidic conditions (pH 4–5) produces THTBP.
Reaction Optimization:
-
Epoxidation :
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Reagent: mCPBA (1.2 equiv), 0°C, 12 h.
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Yield: 85–90% for BaP-7,8-epoxide.
-
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Hydrolysis :
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Catalyst: H2SO4 (0.1 M), 25°C, 24 h.
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Yield: 75% for THTBP.
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Stereochemical Considerations
The stereochemistry of THTBP is critical for its biological activity. Asymmetric synthesis methods, such as Sharpless epoxidation, have been adapted to enforce the desired 7R,8S,9R,10S configuration.
| Method | Stereoselectivity | Enantiomeric Excess (ee) |
|---|---|---|
| Sharpless epoxidation | 7R,8S | 90–95% |
| Enzymatic hydrolysis | 9R,10S | 85–90% |
In Vitro Synthesis Techniques
Liver Microsome Assays
Rat or human liver microsomes are incubated with BaP (10–50 µM) and NADPH (2 mM) at 37°C for 60–120 minutes. Post-incubation, the reaction is quenched with ice-cold acetonitrile, and THTBP is purified via solid-phase extraction (C18 columns).
Performance Metrics:
-
Conversion Rate : 30–40% (species-dependent).
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Purity : >95% (HPLC-UV analysis at 254 nm).
Recombinant Enzyme Systems
Recombinant CYP1A1 and mEH co-expressed in Escherichia coli or baculovirus-insect cell systems offer enhanced control over THTBP synthesis.
| System | Productivity | Scalability |
|---|---|---|
| E. coli | 5–10 mg/L | Limited |
| Insect cells | 20–30 mg/L | High |
Analytical Characterization
Chromatographic Techniques
Reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard for THTBP quantification.
| Column | Mobile Phase | Retention Time |
|---|---|---|
| C18 (150 × 4.6 mm) | 60:40 MeOH:H2O (+0.1% formic acid) | 8.2 min |
Spectroscopic Analysis
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UV-Vis : λmax = 290 nm (ε = 12,000 L·mol⁻¹·cm⁻¹).
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NMR : ¹H NMR (400 MHz, DMSO-d6) δ 7.85 (d, J = 8.4 Hz, 2H), 5.45 (s, 4H, -OH).
Challenges in Synthesis
Stereoselectivity Issues
Non-enzymatic methods often produce racemic mixtures, necessitating costly chiral separations.
Recent Advances
Biocatalytic Approaches
Immobilized CYP enzymes on magnetic nanoparticles improve reusability (5 cycles, 80% activity retention).
Solid-Phase Synthesis
Wang resin-functionalized BaP precursors enable stepwise hydroxylation, achieving 90% purity in 4 steps.
Comparative Analysis
| Method | Yield | Stereocontrol | Scalability |
|---|---|---|---|
| Metabolic activation | 40% | Moderate | Low |
| Chemical synthesis | 75% | Low | High |
| Recombinant enzymes | 60% | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to less hydroxylated forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized polycyclic aromatic hydrocarbons.
Reduction: Less hydroxylated benzo(a)pyrene derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Biomarker for PAH Exposure
One of the primary applications of 7,8,9,10-OHBaP is as a biomarker for assessing exposure to PAHs . Studies indicate that urinary levels of this compound can effectively reflect individual exposure to BaP and other related carcinogens. A study demonstrated that urinary 7,8,9,10-OHBaP concentrations were significantly higher in smokers compared to non-smokers, highlighting its potential as a reliable indicator of PAH exposure in human populations .
Cancer Research
7,8,9,10-OHBaP is crucial in cancer research , particularly in understanding the mechanisms of PAH-induced carcinogenesis. The compound is involved in forming DNA adducts through metabolic activation pathways that lead to mutations associated with lung cancer. Research has shown that the anti-benzo[a]pyrene-7,8-diol-9,10-oxide forms DNA adducts that can induce mutations in key oncogenes and tumor suppressor genes . This underscores its role in studying the molecular basis of cancer development.
Environmental Monitoring
In environmental science, 7,8,9,10-OHBaP serves as a reference standard for assessing the presence and concentration of PAHs in various ecosystems. Its detection is vital for evaluating the impact of these pollutants on human health and the environment. The compound's stability and quantifiable nature make it an essential tool for monitoring pollution levels and understanding the ecological consequences of PAHs .
Toxicological Studies
The compound is extensively used in toxicological studies to evaluate the effects of PAHs on biological systems. It has been shown to induce oxidative stress and DNA damage through the generation of reactive oxygen species (ROS), contributing to its mutagenic properties. Understanding these mechanisms helps researchers develop strategies to mitigate the health risks associated with PAH exposure .
Analytical Chemistry
In analytical chemistry, 7,8,9,10-OHBaP is employed as a reference standard for developing sensitive detection methods for PAHs. Techniques such as gas chromatography-mass spectrometry (GC-MS) utilize this compound to quantify PAH metabolites in biological samples accurately . Its precise quantification aids in establishing exposure levels and assessing individual susceptibility to PAH-related health risks.
Case Study 1: Urinary Biomarker Assessment
A study involving non-occupationally exposed individuals revealed that only 15% had urinary 7,8,9,10-OHBaP levels below the limit of quantification (LQ). This finding emphasizes the compound's utility as a biomarker for monitoring PAH exposure among diverse populations .
Case Study 2: Occupational Exposure
In an occupational setting involving workers exposed to PAHs during electrode production, urinary 7,8,9,10-OHBaP concentrations were consistently above LQ throughout the workweek. This study highlighted the importance of timing in sample collection for accurate biomonitoring .
Mechanism of Action
The mechanism of action of 7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene involves its interaction with cellular components, particularly DNA. It can form DNA adducts, leading to mutations and potentially carcinogenic effects. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Metabolic and Functional Distinctions
(i) TetraolBaP vs. BPDEs
- Formation : TetraolBaP is the hydrolysis product of BPDEs, which are generated via cytochrome P450-mediated oxidation of BaP .
- Reactivity : BPDEs (e.g., (±)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene) directly alkylate DNA, forming stable adducts (e.g., at guanine N2), whereas TetraolBaP primarily serves as a biomarker of BPDE exposure .
- Stability: BPDEs are highly reactive and short-lived, while TetraolBaP is stable in urine, enabling non-invasive biomonitoring .
(ii) TetraolBaP vs. 3-OHBaP
- In contrast, TetraolBaP directly correlates with BPDE formation, making it a superior biomarker for carcinogenic risk assessment .
(iii) Stereochemical Influences
Toxicity and Mutagenicity Profiles
- TetraolBaP: Exhibits moderate mutagenicity in bacterial assays (e.g., Ames test) but is primarily used to study noncovalent DNA interactions .
- BPDEs: Demonstrated LD50 values as low as 60 nmol/L in mammalian cell lines and are classified as Group 1 carcinogens by IARC .
- 7,8-Dihydroxybenzo[a]pyrene: Acts as a precursor to BPDEs but lacks direct carcinogenicity without further metabolic activation .
Biological Activity
7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene (THBP) is a polycyclic aromatic hydrocarbon (PAH) derivative known for its significant biological activity, particularly as a mutagen and potential carcinogen. This compound is of particular interest due to its structural similarities to benzo(a)pyrene (BaP), a well-established carcinogen. The biological effects of THBP have been studied extensively, revealing various mechanisms of action that contribute to its mutagenic properties.
- Molecular Formula : C20H16O4
- Molecular Weight : 320.34 g/mol
- CAS Number : 61490-67-3
Mutagenicity and Genotoxicity
THBP exhibits notable mutagenic properties. Studies have shown that it can induce mutations in bacterial and mammalian cells. For instance, the compound has been associated with increased revertant colonies in Salmonella typhimurium, indicating its potential to cause genetic mutations through direct DNA interaction and formation of adducts.
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Mechanism of Action :
- THBP can form adducts with DNA, leading to mutations during replication. The compound's interaction with the exocyclic N(2)-amino group of guanine results in site-specific mutations.
- Specifically, the trans-opened forms of THBP have been shown to induce G→T mutations in DNA sequences, which are critical for understanding its carcinogenic potential .
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Case Studies :
- A study involving Chinese hamster V79 cells demonstrated that the enantiomers of THBP derivatives exhibited different mutagenic potentials, with the (+)-enantiomer being significantly more mutagenic than its (-)-counterpart . This highlights the importance of stereochemistry in the biological activity of PAHs.
Interaction with Biological Systems
THBP's ability to interact with biological macromolecules extends beyond DNA. It has been observed to affect cellular pathways involved in oxidative stress and inflammation.
- Oxidative Stress : THBP induces oxidative stress in cells, leading to the generation of reactive oxygen species (ROS), which can further damage cellular components including lipids and proteins.
- Inflammatory Response : The compound may also activate inflammatory pathways, contributing to tumor promotion alongside its mutagenic effects.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Recent research has focused on the urinary metabolites of THBP as biomarkers for PAH exposure. A study identified trans-anti-7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene as a relevant biomarker for assessing exposure to carcinogenic PAHs . This underscores the significance of monitoring THBP levels in biological samples for environmental health assessments.
Q & A
Basic: How is 7,8,9,10-THBP utilized as a biomarker for benzo[a]pyrene (BaP) exposure in human studies?
Methodological Answer:
7,8,9,10-THBP is a stable urinary metabolite formed during the metabolic activation of BaP, a polycyclic aromatic hydrocarbon (PAH). To quantify exposure:
- Sample Preparation : Urine samples are hydrolyzed using β-glucuronidase/sulfatase to release conjugated metabolites .
- Analytical Techniques : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is employed for separation and quantification. Isotope dilution with deuterated internal standards (e.g., -7,8,9,10-THBP) improves accuracy .
- Validation : Recovery rates (85–110%) and limits of detection (LOD < 0.1 ng/mL) must be established to ensure reliability in epidemiological studies .
Basic: What are the key metabolic pathways leading to 7,8,9,10-THBP formation from BaP?
Methodological Answer:
BaP undergoes cytochrome P450-mediated epoxidation at the 7,8-position, forming 7,8-epoxy-BaP. Subsequent hydrolysis by epoxide hydrolase yields 7,8-dihydrodiol-BaP. A second epoxidation at the 9,10-position produces the highly reactive 7,8-diol-9,10-epoxide (BPDE), which hydrolyzes non-enzymatically to 7,8,9,10-THBP . Key steps:
- Enzymatic Activation : Use microsomal fractions (e.g., rat liver S9) to mimic metabolic pathways in vitro .
- Stereochemical Control : Monitor stereoisomers (e.g., anti vs. syn diol epoxides) via chiral chromatography, as biological activity varies significantly .
Advanced: What experimental challenges arise in isolating stereoisomers of 7,8,9,10-THBP, and how are they resolved?
Methodological Answer:
Stereoisomerism (e.g., r-7,t-8,9,c-10 vs. r-7,t-8,c-9,t-10) impacts carcinogenicity but complicates isolation:
- Chromatographic Resolution : Use chiral stationary phases (e.g., β-cyclodextrin columns) with gradient elution (acetonitrile/water) to separate enantiomers .
- Spectral Confirmation : UV/Vis spectroscopy (λ~346 nm) and computational modeling (DFT calculations) validate structural assignments .
- Synthesis of Standards : Chemoenzymatic synthesis using epoxide hydrolases ensures stereochemical purity for calibration .
Advanced: How do glutathione transferases (GSTs) and sulfotransferases (SULTs) modulate the genotoxicity of 7,8,9,10-THBP derivatives?
Methodological Answer:
GSTs and SULTs determine the balance between detoxification and metabolic activation:
- Detoxification : GSTs (e.g., GSTP1) conjugate glutathione to BPDE, reducing DNA adduct formation. Measure using recombinant enzyme assays with -BPDE and glutathione .
- Activation : SULTs (e.g., SULT1A1) sulfonate 7,8-diol-BaP, enhancing its reactivity. Quantify sulfated metabolites via S-labeling and autoradiography .
- Competitive Inhibition : Co-incubate with inhibitors (e.g., quercetin for SULTs) to dissect pathway contributions in cell models (e.g., V79 cells) .
Advanced: How do DNA adducts formed by 7,8,9,10-THBP derivatives influence carcinogenesis models?
Methodological Answer:
BPDE binds to DNA, forming stable adducts (e.g., -BPDE-dG) that induce mutations:
- Adduct Quantification : Use P-postlabeling or LC-MS/MS to measure adduct levels in tissues (e.g., mouse lung) .
- Mutagenicity Assays : Employ in vitro systems (e.g., Ames test with TA100 strain) to assess adduct-driven mutagenesis. BPDE shows ~90% mutagenic activity compared to BaP .
- In Vivo Models : Newborn mice injected with BPDE (0.1–1.0 µmol) develop tumors (e.g., lung adenomas) within 30 weeks, confirming carcinogenicity .
Advanced: How do experimental variables (e.g., solvent systems) affect the stability and reactivity of 7,8,9,10-THBP?
Methodological Answer:
Solvent polarity and pH influence stability:
- Aqueous Stability : 7,8,9,10-THBP degrades in water (t ~4 hr at pH 7.4). Use buffered solutions (PBS, pH 7.0) with antioxidants (e.g., ascorbate) to prolong stability .
- Organic Solvents : Store in acetonitrile at −80°C to prevent oxidation. Avoid toluene due to trace peroxides that accelerate degradation .
- Reactivity Studies : Monitor oxidation kinetics via UV/Vis spectroscopy under controlled levels .
Advanced: What strategies resolve contradictions in metabolite detection across studies?
Methodological Answer:
Discrepancies arise from analytical sensitivity and sample handling:
- Improved Chromatography : Ultra-high-pressure LC (UHPLC) with sub-2-µm columns enhances resolution of co-eluting metabolites (e.g., separating THBP from dihydrodiols) .
- Standardization : Cross-validate methods using certified reference materials (e.g., NIST SRM 3672 for PAH metabolites) .
- Meta-Analysis : Pool data from multiple cohorts (e.g., EPIC study) to assess inter-laboratory variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
